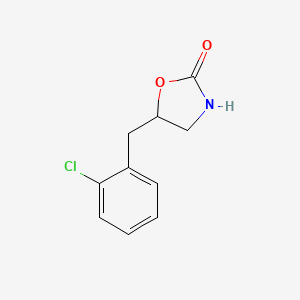

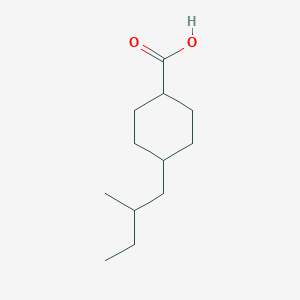

5-((2-Chlorophenyl)methyl)-2-oxazolidinone

Descripción general

Descripción

5-((2-Chlorophenyl)methyl)-2-oxazolidinone, or 5-CPM, is a synthetic compound that has a wide range of applications in scientific research. It is a versatile compound due to its unique properties, which makes it a useful tool for scientists and researchers. 5-CPM has been studied for its ability to act as an inhibitor of certain enzymes, and it has also been used in a variety of experiments. In

Aplicaciones Científicas De Investigación

Antibacterial Agents

The oxazolidin-2-one ring system is a crucial component in the development of antibacterial agents. This class of compounds has gained significant attention due to the introduction of linezolid, an oxazolidin-2-one based antibiotic with a unique mechanism of action against multidrug-resistant Gram-positive bacteria . The 5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one structure could potentially be explored for its antibacterial properties, especially in the context of developing new treatments for resistant strains of bacteria.

Chiral Auxiliaries in Synthesis

Oxazolidin-2-ones are widely used as chiral auxiliaries in stereoselective synthesis. They provide a framework for inducing chirality during chemical reactions, which is essential for creating enantiomerically pure substances. This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety .

Antimicrobial Activity

Compounds containing the oxazolidin-2-one moiety have shown a broad spectrum of antimicrobial properties. This includes potential activity against various strains of bacteria and fungi, making them valuable in the search for new antimicrobial agents. The chlorophenyl group in 5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one could enhance these properties, leading to the development of novel antimicrobial substances .

Pharmaceutical Intermediates

The oxazolidin-2-one ring is a common intermediate in the synthesis of more complex pharmaceutical compounds. Its versatility allows for a wide range of substitutions and modifications, enabling the creation of diverse molecules with potential therapeutic applications .

Antitubercular Agents

Given the rising concern over tuberculosis and the emergence of drug-resistant strains, there is a continuous need for new antitubercular agents. Oxazolidin-2-ones have been investigated for their efficacy against Mycobacterium tuberculosis, and derivatives of 5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one could be promising candidates for further research in this area .

Anti-inflammatory and Analgesic Activities

Some oxazolidin-2-one derivatives have been found to exhibit anti-inflammatory and analgesic activities. The incorporation of a 2-chlorophenyl group, as seen in 5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one, could potentially lead to compounds with enhanced potency and selectivity for these pharmacological targets .

Antiviral Agents

The structural flexibility of oxazolidin-2-ones allows for the design of compounds with antiviral activities. Research into indole derivatives, which share some structural similarities with oxazolidin-2-ones, has shown promising results against various viral infections. This suggests that 5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one could be a valuable scaffold for developing new antiviral drugs .

Cancer Research

Oxazolidin-2-ones have been explored for their potential use in cancer research, particularly as scaffolds for creating compounds that can target and inhibit the growth of cancer cells. The unique structure of 5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one could be utilized to synthesize novel anticancer agents with specific mechanisms of action .

Mecanismo De Acción

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Related compounds such as indole derivatives are known to interact with their targets through electrophilic substitution, which occurs readily due to excessive π-electrons delocalization .

Biochemical Pathways

Related compounds such as 1,3,4-oxadiazole derivatives have been found to inhibit specific cancer biological targets, such as inhibiting telomerase activity, hdac, thymidylate synthase, and the thymidine phosphorylase enzyme .

Pharmacokinetics

In silico pharmacokinetics analysis of a related compound, 3-[(4-chlorophenyl)selanyl]-1-methyl-1h-indole, predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .

Result of Action

Related compounds such as indole derivatives have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

Propiedades

IUPAC Name |

5-[(2-chlorophenyl)methyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c11-9-4-2-1-3-7(9)5-8-6-12-10(13)14-8/h1-4,8H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOMYIUSMUMECB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)CC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20978515 | |

| Record name | 5-[(2-Chlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62825-88-1 | |

| Record name | 2-Oxazolidinone, 5-((2-chlorophenyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062825881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[(2-Chlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20978515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-Bromophenyl)-2-[[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B1658915.png)

![1-[(E)-(2-bromophenyl)methylideneamino]-3-phenylurea](/img/structure/B1658919.png)

![Urea, [(1-phenylcyclopentyl)methyl]-](/img/structure/B1658923.png)

![Thiazolo[5,4-b]pyridin-2-amine, N-ethyl-](/img/structure/B1658926.png)

![Thiazolo[5,4-b]pyridin-2-amine, N-butyl-](/img/structure/B1658927.png)

![Thiazolo[5,4-b]pyridin-2-amine, N-(phenylmethyl)-](/img/structure/B1658928.png)